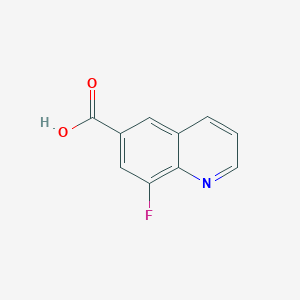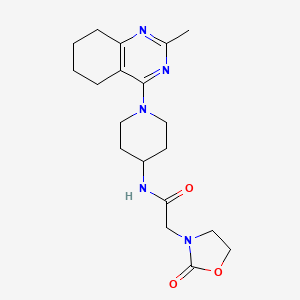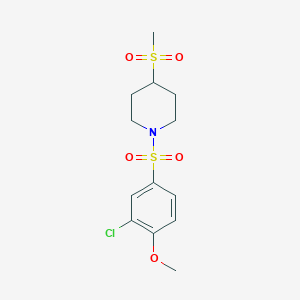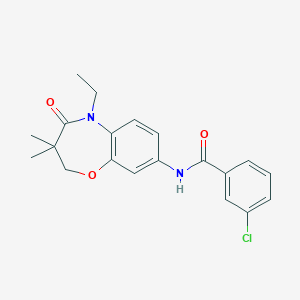
Ácido 8-fluoroquinolina-6-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoroquinoline-6-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties, making it a compound of significant interest in various fields of scientific research .
Aplicaciones Científicas De Investigación
8-Fluoroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 8-Fluoroquinoline-6-carboxylic acid is bacterial DNA gyrase . This enzyme is crucial for bacteria reproduction, and the compound’s interaction with it results in a high level of antibacterial activity .
Mode of Action
8-Fluoroquinoline-6-carboxylic acid: inhibits bacterial DNA gyrase . This inhibition disrupts the replication process of the bacteria, thereby preventing their multiplication and growth .
Biochemical Pathways
The action of 8-Fluoroquinoline-6-carboxylic acid affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the cessation of bacterial reproduction and growth .
Pharmacokinetics
The ADME properties of 8-Fluoroquinoline-6-carboxylic acid Fluoroquinolones, in general, are known for their enhanced penetration ability through cell membranes , which could suggest good bioavailability.
Result of Action
The result of the action of 8-Fluoroquinoline-6-carboxylic acid is the inhibition of bacterial growth and reproduction . By disrupting the DNA replication process, the compound prevents the bacteria from multiplying, thereby controlling the spread of the bacterial infection .
Análisis Bioquímico
Biochemical Properties
They often exert their effects by inhibiting key enzymes such as DNA gyrase, thereby interfering with bacterial DNA replication .
Cellular Effects
They can inhibit bacterial DNA gyrase, disrupting DNA replication and transcription, leading to cell death .
Molecular Mechanism
Fluoroquinolones generally exert their effects by binding to and inhibiting the activity of bacterial DNA gyrase, an enzyme essential for DNA replication .
Temporal Effects in Laboratory Settings
Fluoroquinolones are known to have long-term effects on bacterial populations, including the development of resistance .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 8-Fluoroquinoline-6-carboxylic acid in animal models. Fluoroquinolones are known to have dose-dependent effects in animals, with higher doses often leading to increased antibacterial activity but also increased risk of adverse effects .
Metabolic Pathways
Quinolines can be metabolized through various pathways, often involving cytochrome P450 enzymes .
Transport and Distribution
Fluoroquinolones are known to be distributed widely in the body, reaching various tissues and body fluids .
Subcellular Localization
Fluoroquinolones are known to accumulate in lysosomes due to their basic nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoroquinoline-6-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method includes the nucleophilic substitution of a halogen atom with a fluorine atom, followed by cyclization to form the quinoline ring .
Industrial Production Methods: Industrial production methods often utilize large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions are also prevalent in industrial settings to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the quinoline ring to quinolone derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium azide and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products:
Comparación Con Compuestos Similares
- 6-Fluoroquinoline-3-carboxylic acid
- 5,8-Difluoroquinoline
- 6-Methoxyquinoline
Comparison: 8-Fluoroquinoline-6-carboxylic acid stands out due to its specific fluorination at the 8th position, which significantly enhances its biological activity compared to other fluorinated quinolines. This unique positioning of the fluorine atom results in distinct chemical properties and a broader spectrum of antibacterial activity .
Propiedades
IUPAC Name |
8-fluoroquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAGDSDXDXTTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1061650-25-6 |
Source


|
| Record name | 8-fluoroquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-Bromofuran-2-yl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2588246.png)

![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2588249.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2588253.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2588254.png)
![[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B2588256.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2588257.png)



![(Z)-3-isobutyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2588267.png)
![N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2588268.png)

